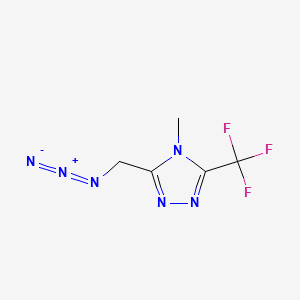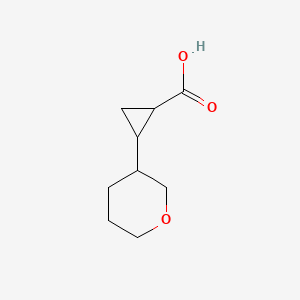![molecular formula C12H14BrClO2 B13632162 3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane is an organic compound with the molecular formula C12H14BrClO2 It is a derivative of oxolane, featuring a bromo and chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Commonly used solvents include dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane exerts its effects involves interactions with specific molecular targets. The bromine and chlorophenyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane
- 3-[2-Bromo-1-(4-fluorophenyl)ethoxy]oxolane
- 3-[2-Bromo-1-(4-methylphenyl)ethoxy]oxolane
Uniqueness
3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane is unique due to the presence of both bromo and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C12H14BrClO2 |
|---|---|
分子量 |
305.59 g/mol |
IUPAC名 |
3-[2-bromo-1-(4-chlorophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14BrClO2/c13-7-12(16-11-5-6-15-8-11)9-1-3-10(14)4-2-9/h1-4,11-12H,5-8H2 |
InChIキー |
ZBPWKOPZYFQBHG-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC(CBr)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


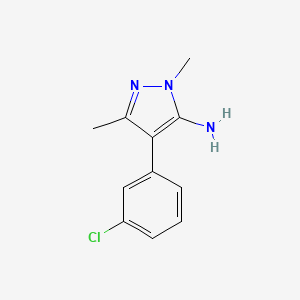
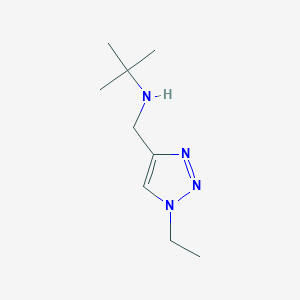
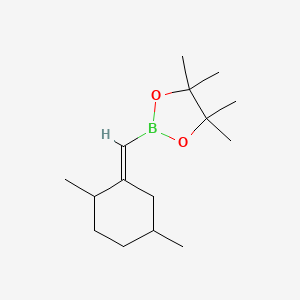

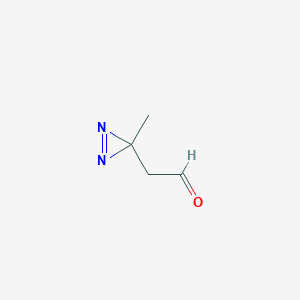
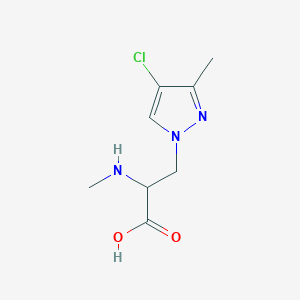

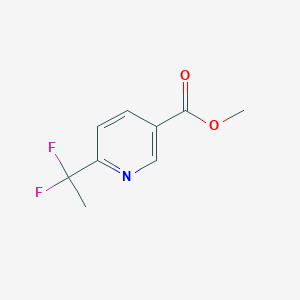
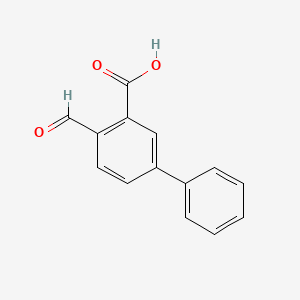
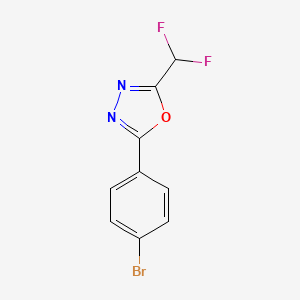
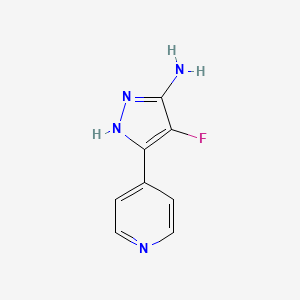
![2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13632155.png)
